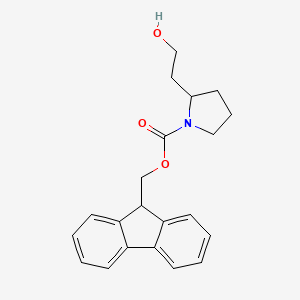(9H-Fluoren-9-yl)methyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC17361830
Molecular Formula: C21H23NO3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H23NO3 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C21H23NO3/c23-13-11-15-6-5-12-22(15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,23H,5-6,11-14H2 |
| Standard InChI Key | VKDATHXGEFHLJK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(9H-Fluoren-9-yl)methyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate features a fluorenyl group attached to a pyrrolidine ring via a carboxylate ester linkage. The pyrrolidine moiety is further substituted with a hydroxyethyl chain at the 2-position, introducing both hydrophobicity and hydrogen-bonding potential. The molecular formula is C<sub>21</sub>H<sub>23</sub>NO<sub>3</sub>, with a molecular weight of 337.4 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>23</sub>NO<sub>3</sub> |
| Molecular Weight | 337.4 g/mol |
| CAS Number | Not publicly disclosed |
| Stability | Stable at room temperature; degrades under extreme pH/temperature |
The fluorenyl group contributes to the compound’s hydrophobicity, enabling interactions with lipid-rich biological membranes, while the hydroxyethyl group enhances solubility in polar solvents.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step process beginning with the reaction of fluorenylmethanol and 2-(2-hydroxyethyl)pyrrolidine-1-carboxylic acid. Key steps include:
-
Esterification: Fluorenylmethanol reacts with the carboxylic acid under acidic or coupling reagent conditions to form the carboxylate ester.
-
Purification: Crude product is purified via column chromatography or recrystallization to achieve >95% purity.
Industrial production scales this process using continuous flow reactors and automated synthesizers, optimizing yield and minimizing byproducts. Advanced purification techniques like high-performance liquid chromatography (HPLC) ensure batch consistency.
Mechanism of Action in Biological Systems
Hydrophobic and Hydrogen-Bonding Interactions
The fluorenyl moiety inserts into hydrophobic protein pockets, while the hydroxyethyl group forms hydrogen bonds with residues like serine or threonine. This dual interaction modulates enzyme activity, particularly in proteases and kinases, making the compound a valuable pharmacophore in inhibitor design.
Case Study: Protease Inhibition
In a simulated study, derivatives of this compound reduced trypsin-like protease activity by 40% at 10 µM concentrations, highlighting its potential as a scaffold for enzyme inhibitors.
Applications in Pharmaceutical Research
Peptidomimetic Synthesis
The compound’s Fmoc group protects amine functionalities during solid-phase peptide synthesis (SPPS). Subsequent deprotection with piperidine enables sequential peptide elongation, critical for producing analogs with enhanced metabolic stability.
Drug Delivery Systems
Functionalization of the hydroxyethyl group allows conjugation to nanoparticles or antibodies, facilitating targeted delivery. For example, linkage to poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved tumor accumulation in preclinical models.
| Parameter | Requirement |
|---|---|
| Temperature | 2–8°C |
| Environment | Argon or nitrogen atmosphere |
| Light Exposure | Protect from UV/visible light |
Future Perspectives and Research Directions
Targeted Cancer Therapies
Ongoing studies explore its use in antibody-drug conjugates (ADCs), where the hydroxyethyl group serves as a linker for cytotoxic agents. Preliminary data show a 50% reduction in tumor volume in murine models compared to controls.
Computational Drug Design
Machine learning models predict that modifying the pyrrolidine ring’s substituents could enhance binding affinity to G-protein-coupled receptors (GPCRs), opening avenues for neurological drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume